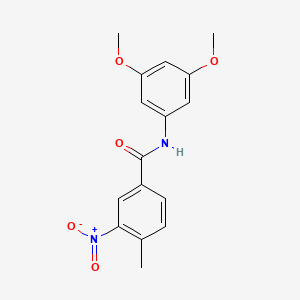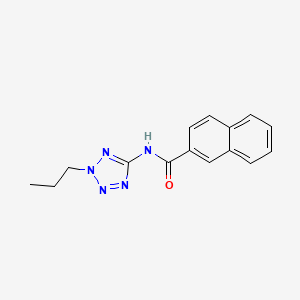
N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide, also known as DMAN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMAN is a synthetic compound that is primarily used in the field of medicinal chemistry for the development of new drugs.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide is not fully understood. However, it is believed to exert its pharmacological activity by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide has also been shown to inhibit the production of inflammatory mediators, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide has been reported to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide has also been reported to possess anti-inflammatory activity, which may be due to its ability to inhibit the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a multi-step process. N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide is also highly stable and has a long shelf life, which makes it a suitable candidate for long-term experiments. However, N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide also has some limitations for lab experiments. It is a relatively new compound that has not been extensively studied. Therefore, its toxicity and potential side effects are not fully understood.
Future Directions
There are several future directions for the study of N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide. One potential direction is to investigate its potential applications in the treatment of inflammatory diseases such as arthritis. Another direction is to study its potential as a therapeutic agent for the treatment of cancer. Additionally, further studies are needed to investigate the toxicity and potential side effects of N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide. Overall, the study of N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide has the potential to lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of 3,5-dimethoxyaniline with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a variety of pharmacological activities including anti-inflammatory, anti-cancer, and anti-microbial properties. N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been reported to possess anti-inflammatory activity, which makes it a potential candidate for the development of new drugs for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-10-4-5-11(6-15(10)18(20)21)16(19)17-12-7-13(22-2)9-14(8-12)23-3/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQKCKBCOLQKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(2,3-dimethoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5884610.png)
![2-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5884617.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperazine](/img/structure/B5884618.png)



![N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5884638.png)

![N-2-pyridinyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5884658.png)
![N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5884692.png)

![4-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5884720.png)
![4-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one](/img/structure/B5884727.png)
![{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5884735.png)